molecular formula C23H21N3O2S B2728526 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide CAS No. 688336-54-1

2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B2728526
CAS No.: 688336-54-1
M. Wt: 403.5
InChI Key: YBNCXLPBAQUZJU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The synthesis of imidazole compounds often involves the reaction of glyoxal and ammonia . In a specific example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For instance, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity and Therapeutic Use

Compounds with imidazole and naphthalene units, such as sulconazole, have demonstrated significant antimicrobial properties, particularly against superficial dermatomycoses. Sulconazole's efficacy and safety have been established through clinical trials, showing comparable or in some cases superior outcomes to other imidazole derivatives in treating fungal skin infections (Benfield & Clissold, 1988).

Environmental Monitoring and Removal Techniques

The environmental impact and removal technologies for persistent organic pollutants, including those with naphthalene frameworks, have been extensively reviewed. Techniques such as adsorption, photocatalytic degradation, and advanced oxidation processes have been discussed for their efficiency in removing toxic contaminants from water sources, highlighting the importance of sustainable technology development in environmental remediation (Prasannamedha & Kumar, 2020).

Analytical Methods for Antioxidant Activity

The analytical methodologies for determining antioxidant activities suggest potential applications for structurally similar compounds in evaluating their effectiveness as antioxidants. Various tests, including the ORAC, HORAC, TRAP, and TOSC assays, have been employed to assess the antioxidant capacity, indicating a wide applicability of these methods across different chemical classes (Munteanu & Apetrei, 2021).

Trypanocidal Activity

Studies on naphthoquinones derived from natural sources have explored their trypanocidal activity, suggesting that the structural components related to naphthalene and imidazole could be instrumental in developing treatments against Chagas disease and other parasitic infections. The synthesis and evaluation of naphthoimidazoles indicate a promising direction for medicinal chemistry focusing on endemic diseases (Moura et al., 2001).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. They have been found to exhibit a broad range of biological activities .

Future Directions

The future directions in the field of imidazole research could involve the development of new synthetic routes and the exploration of new biological activities. There is a great importance of heterocyclic ring containing drugs , and thus, there is a need for the development of a new drug that overcomes the AMR problems .

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-2-28-19-12-10-18(11-13-19)26-15-14-24-23(26)29-16-22(27)25-21-9-5-7-17-6-3-4-8-20(17)21/h3-15H,2,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNCXLPBAQUZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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